methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-3-2-5-7(12)9-4-10-11(5)6/h2-4H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALWSQGISTWDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine. The resulting aminopyrrole is then cyclized at 165°C in DMF (dimethylformamide) to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Ester Group Reactivity
The methyl ester at position 7 undergoes hydrolysis and nucleophilic substitution:
Carbonyl Group Transformations
The 4-oxo group participates in reductions and condensations:
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 4-Hydroxy derivative | 52% | Instability in acidic conditions | |
| Knoevenagel | Malononitrile, piperidine, EtOH | α,β-Unsaturated nitrile adduct | 61% | UV-Vis λ_max = 320 nm |
Triazine Ring Functionalization
The triazine ring undergoes electrophilic and nucleophilic modifications:
Electrophilic Aromatic Substitution
| Position | Reagents | Product | Yield | Regioselectivity Notes | Source |
|---|---|---|---|---|---|
| C-5 | Br₂, FeCl₃, CHCl₃ | 5-Bromo derivative | 78% | Directed by ester group | |
| C-2 | HNO₃, H₂SO₄, 0°C | 2-Nitro derivative | 65% | Requires nitrating agent |
Nucleophilic Substitution
| Leaving Group | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Cl (at N-3) | Piperidine | DMF, 80°C | 3-Piperidinyl analog | 83% | |
| Br (at C-7) | CuCN, DMF, 120°C | 7-Cyano derivative | 71% |
Cycloaddition and Annulation Reactions
The compound serves as a diene or dipolarophile in cycloadditions:
| Reaction Type | Partners | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Phenyl vinyl sulfoxide | Heat, toluene | Sulfoxide-fused bicyclic compound | 66% | |
| 1,3-Dipolar | Nitrile oxide | RT, CH₂Cl₂ | Isoxazoline adduct | 58% |
Metal-Catalyzed Cross-Couplings
The brominated derivative participates in coupling reactions:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane | 7-Aryl substituted derivative | 89% | ||
| Sonogashira | CuI, PdCl₂, Et₃N | 7-Alkynyl derivative | 76% |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by methanol elimination.
-
Triazine Alkylation : Occurs at N-3 due to resonance stabilization of the intermediate .
-
Regioselectivity in Halogenation : Bromination favors C-5 over C-7 due to electron-withdrawing effects of the ester .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming polymeric byproducts.
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Photoreactivity : UV light induces ring-opening at the triazine N–N bond, requiring storage in amber vials.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrolo-triazine structure can lead to compounds with improved selectivity and efficacy against tumor cells.
Case Study: Inhibition of Folate Receptors
A study highlighted the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that inhibit folate receptors (FRs), which are overexpressed in many cancers. The synthesized compounds displayed IC50 values lower than 1 nM against CHO sublines expressing FRs. This suggests that this compound and its derivatives could serve as a scaffold for designing new anticancer drugs targeting FRs .
Material Science Applications
Organic Electronics
The compound has been explored for use in organic electronics due to its unique electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promising results in enhancing device performance.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| This compound | 0.5 | 10^6 |
| Reference Compound A | 0.3 | 10^5 |
| Reference Compound B | 0.6 | 10^7 |
Agricultural Chemistry Applications
Pesticide Development
this compound has been investigated for its potential as a pesticide or herbicide. Its structural features allow it to interact with biological targets in pests and weeds effectively.
Case Study: Antifungal Activity
A series of experiments evaluated the antifungal properties of this compound against various fungal pathogens. Results indicated that certain derivatives exhibited significant antifungal activity at low concentrations, making them candidates for further development as agricultural fungicides .
Mechanism of Action
The mechanism by which methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo-triazine derivatives are highly dependent on substituents at positions 2, 4, and 6. Key comparisons include:
Substituent Diversity
- Target Compound : 4-oxo, 7-methyl ester.
- Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[...]dicarboxylate (14f) : 4-(4-MeOPh), 7-methyl, 2-p-tolyl. The methoxyphenyl group enhances lipophilicity and antiviral activity (IC50 = 4 µg/mL against H1N1) .
- Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Lacks the 4-oxo group and features an ethyl ester.
- Ethyl 2,4-dichloro-pyrrolo[...]carboxylate : Chlorine atoms at positions 2 and 4 introduce electron-withdrawing effects, which may enhance reactivity in substitution reactions .
Physicochemical Properties
The target compound’s 4-oxo group likely increases polarity and hydrogen-bonding capacity compared to aryl- or alkyl-substituted analogs. This could improve water solubility but reduce membrane permeability.
Biological Activity
Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS Number: 1909305-94-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that contributes to its biological properties. The compound is characterized by:
- Molecular Formula : C8H7N3O3
- Molecular Weight : 179.16 g/mol
- Physical Form : Typically appears as a white to yellow solid .
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity. The mechanisms through which this compound may exert its effects include:
- Inhibition of Cell Proliferation : Analogous compounds have shown to inhibit cell growth in various cancer cell lines. For instance, studies on related triazine derivatives demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) via apoptosis induction through caspase activation pathways .
- Targeting Specific Enzymes : The compound may interact with key enzymes involved in cancer metabolism and proliferation. Similar derivatives have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anticancer Activity
A variety of studies have assessed the anticancer potential of methyl 4-oxo derivatives:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | < 0.5 | Apoptosis via caspase activation | |
| MDA-MB-231 | < 0.5 | Induction of autophagy and apoptosis | |
| RFX 393 | 11.70 | CDK2 inhibition |
These findings suggest that the compound could be effective against various forms of cancer by inducing apoptosis and inhibiting cell cycle progression.
Case Study 1: In Vitro Evaluation
In a recent study evaluating the biological activity of related triazine compounds, methyl 4-oxo derivatives exhibited significant growth inhibition across multiple cancer cell lines. The study employed an MTT assay to determine cytotoxicity levels and found that these compounds not only inhibited proliferation but also induced apoptosis through the activation of caspase pathways.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[2,1-f][1,2,4]triazine derivatives has shown that modifications at specific positions on the triazine ring can enhance biological activity. For example, introducing substituents that increase lipophilicity has been correlated with improved binding affinity to target enzymes such as CDK2 and TRKA .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate?
- Methodological Answer : Cyclocondensation of aminopyrrole derivatives with triazine precursors under reflux conditions (e.g., using acetic acid as a catalyst) is a common approach. Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. For related heterocyclic systems, yields of 60–75% have been reported under similar conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (CHNO; MW = 236.19) and detect impurities.
- NMR Spectroscopy : H and C NMR (DMSO-d) to verify substituent positions. For example, the carbonyl group (C=O) at position 4 should appear at ~165–170 ppm in C NMR .
- Melting Point Analysis : Compare observed values (e.g., 273–278°C) with literature data to assess crystallinity .
Q. What solubility properties should be considered for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO (10–20 mM stock) and dilute with PBS or cell culture media (<0.1% DMSO final concentration) to avoid cytotoxicity. Solubility in chloroform and methanol (~5–10 mg/mL) makes it suitable for organic-phase reactions .
Advanced Research Questions
Q. How can computational modeling guide the design of pyrrolotriazine derivatives with enhanced bioactivity?
- Methodological Answer :
Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases).
Use DFT calculations (Gaussian 09) to analyze electron density at reactive sites (e.g., the 4-oxo group).
Validate predictions with SAR studies : Modify substituents at positions 3 and 7 to assess impact on activity. For example, replacing the methyl ester with a carboxylic acid improves hydrogen-bonding potential .
Q. How to address contradictions in spectroscopic data for pyrrolotriazine analogs?
- Methodological Answer :
- Scenario : Discrepancies in H NMR splitting patterns.
- Resolution :
Acquire 2D NMR (HSQC, HMBC) to confirm coupling between protons and adjacent carbons.
Compare with X-ray crystallography data (if available) to resolve tautomeric equilibria or rotational isomerism.
Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at position 2 to reduce CYP450-mediated oxidation.
- In Vitro Assays : Use liver microsomes (human or murine) to quantify half-life. Optimize substituents based on metabolic soft spots identified via LC-MS/MS .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
